Cetyl caprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl Octanoate, also known as cetyl caprylate or cetyl octanoate, is an organic compound belonging to the class of fatty alcohol esters. It is formed by the esterification of hexadecanol (cetyl alcohol) with octanoic acid (caprylic acid). This compound is widely used in various industries due to its unique properties, such as its emollient and lubricating characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl Octanoate is synthesized through the esterification reaction between hexadecanol and octanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of Hexadecyl Octanoate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain high-purity Hexadecyl Octanoate .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl Octanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, Hexadecyl Octanoate can be hydrolyzed back into hexadecanol and octanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hexadecanol and octanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Hexadecyl Octanoate has a wide range of applications in scientific research and various industries:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and as a component in lipid-based delivery systems.
Medicine: Utilized in pharmaceutical formulations for its emollient properties.
Mechanism of Action
The mechanism of action of Hexadecyl Octanoate is primarily related to its emollient and lubricating properties. When applied to the skin, it forms a barrier that helps to retain moisture, providing a smooth and soft texture. In biological systems, it can interact with lipid membranes, enhancing the delivery of active ingredients in pharmaceutical formulations. The molecular targets and pathways involved include interactions with lipid bilayers and modulation of membrane fluidity .
Comparison with Similar Compounds
Hexadecyl Octanoate can be compared with other fatty alcohol esters, such as:
Hexyl Octanoate: Similar in structure but with a shorter alcohol chain, leading to different physical properties and applications.
Hexadecyl Laurate: Another fatty alcohol ester with a longer acid chain, used in similar applications but with varying efficacy and characteristics.
Uniqueness: Hexadecyl Octanoate is unique due to its balanced chain lengths of both the alcohol and acid components, providing optimal emollient and lubricating properties. This balance makes it particularly effective in cosmetic and pharmaceutical formulations .
Properties
CAS No. |
29710-31-4 |
---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
hexadecyl octanoate |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-23-26-24(25)22-20-18-8-6-4-2/h3-23H2,1-2H3 |
InChI Key |
DWMMZQMXUWUJME-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC |
Key on ui other cas no. |
29710-31-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.